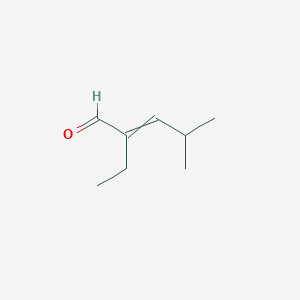
ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate
Übersicht
Beschreibung
ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, 2-iodoaniline, and methyl iodide.
Formation of Intermediate: The initial step involves the condensation of ethyl acetoacetate with 2-iodoaniline in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions, typically using hydrochloric acid, to form the quinoline ring structure.
Methylation: The resulting compound is then methylated using methyl iodide in the presence of a base, such as potassium carbonate, to introduce the methyl group at the 1-position.
Esterification: Finally, the compound is esterified using ethanol and a catalytic amount of sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding quinoline N-oxides.
Reduction: Reduction reactions using reducing agents, such as sodium borohydride or lithium aluminum hydride, can convert the compound into its reduced forms.
Substitution: The iodine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base, such as triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent. Its unique structure allows it to interact with various biological targets.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound’s properties make it suitable for use in the development of novel materials with specific electronic and optical characteristics.
Pharmaceutical Industry: It serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism of action of ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 4-hydroxy-6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 4-hydroxy-6-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylate
Uniqueness
ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate is unique due to the presence of the iodine atom at the 6-position and the methyl group at the 1-position. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H12INO4 |
|---|---|
Molekulargewicht |
373.14 g/mol |
IUPAC-Name |
ethyl 4-hydroxy-6-iodo-1-methyl-2-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H12INO4/c1-3-19-13(18)10-11(16)8-6-7(14)4-5-9(8)15(2)12(10)17/h4-6,16H,3H2,1-2H3 |
InChI-Schlüssel |
DLVHGGOPTXQVST-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)I)N(C1=O)C)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(3-Bromo-propoxy)-2-hydroxy-phenyl]-ethanone](/img/structure/B8552573.png)


![1,4-Butanediol, 2-[(acetyloxy)methyl]-, 1-acetate](/img/structure/B8552587.png)




![3-[[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-carbonyl]amino]-2,4-dimethylbenzoic acid](/img/structure/B8552633.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2,6-dimethoxybenzamide](/img/structure/B8552639.png)

![3-(3-Methyl-[1,2,4]oxadiazol-5-yl)-butan-2-one](/img/structure/B8552657.png)


